molecular formula C18H20N2O4 B4179919 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine

1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine

Cat. No. B4179919
M. Wt: 328.4 g/mol
InChI Key: FMPDSHTUEFNQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine (EF-PPI) is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the piperazine family and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine is still under investigation. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to its anti-inflammatory and antioxidant properties. Moreover, 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has been found to exhibit various biochemical and physiological effects. Studies have shown that it can induce DNA damage, leading to apoptosis in cancer cells. 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. Moreover, 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has been found to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, it exhibits significant anticancer and anti-inflammatory activity, making it a potential candidate for drug development. However, 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has certain limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, further studies are needed to determine its toxicity and safety profile.

Future Directions

1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has several potential future directions. One of the most promising areas of research is the development of 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine as a novel anticancer agent. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Moreover, 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has potential applications in the treatment of inflammatory and infectious diseases. Future studies should focus on elucidating its mechanism of action and optimizing its pharmacokinetics and bioavailability. Additionally, 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine may have potential applications in the field of nanotechnology, where it can be used as a drug delivery system. Overall, 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine is a promising compound with significant potential for drug development and therapeutic applications.
Conclusion:
In conclusion, 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine (1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine) is a novel compound that exhibits significant anticancer, anti-inflammatory, and antimicrobial activity. It has been synthesized through various methods and has potential applications in the treatment of cancer, inflammatory, and infectious diseases. Further studies are needed to determine its efficacy, safety, and mechanism of action. 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine is a promising compound with significant potential for drug development and therapeutic applications.

Scientific Research Applications

1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Moreover, 1-(2-ethoxybenzoyl)-4-(2-furoyl)piperazine has been found to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.

properties

IUPAC Name

(2-ethoxyphenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-23-15-7-4-3-6-14(15)17(21)19-9-11-20(12-10-19)18(22)16-8-5-13-24-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPDSHTUEFNQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxyphenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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